Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride

Catalog No.
S865232
CAS No.
1211495-34-9
M.F
C8H20Cl2N2
M. Wt
215.162
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl(piperidin-3-ylmethyl)amine dihydrochlorid...

CAS Number

1211495-34-9

Product Name

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride

IUPAC Name

N,N-dimethyl-1-piperidin-3-ylmethanamine;dihydrochloride

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.162

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H

InChI Key

KKIHUFVKZOTRSS-UHFFFAOYSA-N

SMILES

CN(C)CC1CCCNC1.Cl.Cl

Synonyms

N,N-DiMethyl-N-(3-piperidylMethyl)aMine 2HCl

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2C_8H_{20}Cl_2N_2. It is classified as a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often utilized in various scientific research applications due to its unique chemical properties, particularly its ability to interact with biological systems and serve as a building block in organic synthesis .

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
  • Reduction: It can be reduced using lithium aluminum hydride, resulting in secondary amines.
  • Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, allowing for the replacement by other nucleophiles .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as halides or amines in suitable solvents.

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride exhibits various biological activities, primarily due to its structural similarity to other piperidine derivatives. Research indicates that it may be involved in enzyme inhibition and receptor binding studies. Piperidine derivatives have been noted for their potential therapeutic effects, particularly in neurological disorders and other pharmacological applications .

The synthesis of Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride typically involves the reductive amination of piperidine derivatives. A common method includes:

  • Reaction of piperidine with formaldehyde and dimethylamine under reductive conditions.
  • Use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst.

In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors with precise control over reaction parameters such as temperature and pressure .

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride finds applications across various fields:

  • Chemistry: Serves as a building block in the synthesis of complex organic molecules.
  • Biology: Used in studies related to enzyme inhibition and receptor binding.
  • Medicine: Investigated for potential therapeutic effects in treating neurological disorders.
  • Industry: Employed in the production of pharmaceuticals and agrochemicals .

Interaction studies involving Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride focus on its binding affinity to various biological targets. These studies are crucial for understanding its pharmacological potential and mechanisms of action. The compound's interactions with specific receptors or enzymes can provide insights into its efficacy as a therapeutic agent or its role in biochemical pathways .

Several compounds share structural similarities with Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-MethylpiperidineC6H13NC_6H_{13}NLacks additional methyl groups; simpler structure
N,N-DimethylpiperidineC7H17NC_7H_{17}NTwo methyl groups; lacks the piperidinylmethyl group
Piperidine hydrochlorideC5H11NHClC_5H_{11}N\cdot HClBasic piperidine structure; no additional substitutions

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable for various research and industrial applications .

Dates

Modify: 2023-08-15

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